2,3-Dibromopropene

Overview

Description

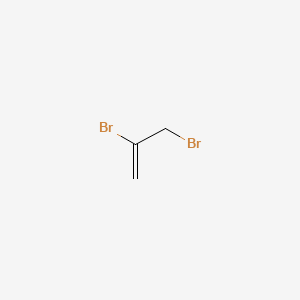

2,3-Dibromopropene is an organic compound with the molecular formula C3H4Br2. It is a clear light yellow to brown liquid that is moisture-sensitive and has a boiling point of 42-44°C at 17 mmHg . This compound is an intermediate formed during the hydrolysis of nematocide 1,2-dibromo-3-chloropropane . It is also known by other names such as 2-Bromo-2-propenyl bromide and 2,3-Dibromopropylene .

Preparation Methods

2,3-Dibromopropene can be synthesized through several methods. One common method involves the action of sodium hydroxide on 1,2,3-tribromopropane . In this process, 1,2,3-tribromopropane is heated with sodium hydroxide, leading to the formation of this compound and water. The reaction mixture is then distilled to separate the product .

Another method involves the reaction of propargyl alcohol with phosphorus tribromide in isopar C at low temperatures. The reaction mixture is stirred and gradually warmed to 50°C, followed by washing and separation of the organic layer .

Chemical Reactions Analysis

2,3-Dibromopropene undergoes various chemical reactions, including substitution and addition reactions. It is commonly used in halogenation reactions where it reacts with halogenated hydrocarbons . For example, it can be used to test the mutagenicity of halogenated hydrocarbons for Salmonella typhimurium strain TA 100 .

In addition, this compound can participate in reduction reactions. For instance, it can be reduced using lithium borohydride in the presence of a weak base like zinc bis(trimethylsilyl)amide to yield primary alcohols .

Scientific Research Applications

Applications in Organic Synthesis

2,3-Dibromopropene is primarily utilized as a reagent in organic chemistry. Its applications include:

- Alkylation Reactions : It is used to introduce bromine into various organic compounds. For example, it has been employed in the alkylation of specific substrates to produce tricarbocyclic bromides stereospecifically .

- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Recent studies have highlighted its role in the total synthesis of alkaloids through selective reactions .

- Testing Mutagenicity : this compound is used to assess the mutagenic potential of halogenated hydrocarbons in bacterial assays, providing insights into environmental and health impacts of such compounds .

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide:

- Fumigant Properties : It has been investigated for use as a fumigant to control nematodes and other pests in crops. Its effectiveness in soil treatment has been documented in various agricultural studies .

Toxicological Studies

While this compound has beneficial applications, it is also important to note its toxicological profile:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause skin irritation. Toxicological assessments have indicated that it poses risks to human health and the environment if not handled properly .

-

Agricultural Efficacy Study :

- A study conducted on the efficacy of this compound as a soil fumigant demonstrated significant reductions in nematode populations in treated plots compared to untreated controls. The results indicated that application rates could be optimized for better pest control while minimizing environmental impact.

-

Pharmaceutical Synthesis :

- Research focusing on the synthesis of a specific alkaloid using this compound showcased its utility as a versatile building block. The study detailed reaction conditions that yielded high purity products with minimal side reactions.

Mechanism of Action

The mechanism of action of 2,3-dibromopropene involves its reactivity with nucleophiles due to the presence of bromine atoms. The bromine atoms make the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2,3-Dibromopropene can be compared with other similar compounds such as 1,3-dibromo-1-propene, 2,3-dichloro-1-propene, and 2-bromoallyl alcohol . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,3-dibromo-1-propene is used in different halogenation reactions, while 2,3-dichloro-1-propene is used in the synthesis of various organic compounds .

Biological Activity

2,3-Dibromopropene is a halogenated organic compound with significant biological activity, particularly in the context of its use as a pesticide and its potential mutagenic effects. This article explores its biological properties, mechanisms of action, and implications for health and environmental safety.

This compound (C3H4Br2) is an unsaturated dibrominated alkene. Its structure allows it to participate in various chemical reactions, making it a candidate for multiple applications, including agricultural and industrial uses.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pesticidal Activity : It has been observed to exhibit nematicidal properties, making it effective against nematodes that affect crops . This has led to its use in agricultural practices as a soil fumigant.

- Mutagenicity : Research indicates that this compound can induce mutagenic effects in certain biological systems. For instance, studies have shown that it can cause unscheduled DNA synthesis in rat liver cells, indicating potential genotoxicity .

- Toxicity : The compound is classified as harmful if ingested or inhaled, causing skin irritation and respiratory issues upon exposure . This necessitates careful handling and regulation in its application.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Macromolecules : The compound's electrophilic nature allows it to react with nucleophilic sites on DNA and proteins, potentially leading to mutations and cellular dysfunction.

- Disruption of Cellular Processes : By interfering with normal cellular signaling pathways, particularly those involved in cell division and repair mechanisms, this compound can contribute to carcinogenic processes.

Case Study 1: Mutagenicity Assessment

A study conducted on the mutagenic potential of this compound involved testing its effects on rat liver hepatocytes. The results demonstrated a significant increase in unscheduled DNA synthesis compared to control groups. This suggests that the compound possesses mutagenic properties under certain conditions .

Case Study 2: Pesticidal Efficacy

In agricultural trials assessing the effectiveness of this compound as a nematicide, it was found to significantly reduce nematode populations in treated soil compared to untreated controls. The efficacy was attributed to its ability to penetrate the nematode's protective cuticle and disrupt physiological functions .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 2,3-dibromopropene, and how are they optimized?

The primary synthesis method involves dehydrohalogenation of 1,2,3-tribromopropane using sodium hydroxide (NaOH). In this procedure, 1,2,3-tribromopropane is treated with NaOH under controlled heating, yielding this compound via elimination of HBr. Key optimizations include:

- Reagent ratio : A 1:1.75 molar ratio of tribromopropane to NaOH minimizes side reactions .

- Temperature control : Heating at 42–44°C under reduced pressure (17 mmHg) ensures efficient distillation while avoiding decomposition .

- Workup : Post-reaction, the crude product is washed with water to remove residual NaOH, dried over CaCl₂, and purified via fractional distillation under vacuum .

An alternative method uses zinc powder to debrominate this compound, yielding propadiene, though this is less common .

Q. How should this compound be safely handled and stored in a research setting?

- Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid dust/aerosol formation due to its lachrymatory effects .

- Storage : Keep in tightly sealed amber glass bottles under inert gas (e.g., N₂) at –20°C to prevent moisture absorption and decomposition .

- Incompatibilities : Store away from strong bases, oxidizing agents, and heat sources to prevent violent reactions .

Q. What analytical techniques are used to characterize this compound purity and structure?

- Refractive Index (RI) : Confirm purity using n²⁰/D = 1.544 (literature value) .

- GC-MS : Quantify impurities (e.g., residual tribromopropane) and verify boiling points (42–44°C at 17 mmHg) .

- NMR : ¹H and ¹³C NMR distinguish between isomers (e.g., 1,2- vs. This compound) and confirm molecular structure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties of this compound?

Discrepancies in density (e.g., 1.934 g/mL vs. 2.045 g/mL at 25°C ) may arise from impurities or measurement conditions. To resolve:

- Replicate experiments : Use standardized equipment (e.g., calibrated pycnometers) under controlled humidity and temperature.

- Literature cross-check : Compare data from peer-reviewed sources (e.g., Org. Synth. ) over vendor specifications.

- Stabilizer effects : Some technical-grade samples contain copper stabilizers, altering observed properties .

Q. What advanced applications does this compound have in organic synthesis?

- Aziridine synthesis : React with imines in the presence of Zn to form aziridines via a Barbier-type mechanism. Intermediate radical species dictate stereochemistry .

- Propadiene production : Debromination with Zn yields propadiene (allene), a precursor for MAPP gas and specialty chemicals .

- Peptide modification : Used to synthesize N(Boc)-L-(2-bromoallyl)-glycine, enabling site-specific protein functionalization .

Q. How can mutagenicity assays using this compound be designed to minimize false positives?

In Salmonella typhimurium TA100 assays:

- Dose optimization : Test concentrations ≤10 µg/mL to avoid cytotoxicity .

- Metabolic activation : Include S9 liver homogenate to simulate mammalian metabolism.

- Controls : Use ethyl methanesulfonate (EMS) as a positive control and DMSO as a solvent control .

Q. What strategies mitigate decomposition risks during high-temperature reactions with this compound?

- Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidative degradation.

- Catalyst screening : Use Pd/C or Cu(I) salts to stabilize intermediates during coupling reactions .

- Pressure control : Perform distillations under reduced pressure (e.g., 17 mmHg) to lower boiling points and minimize thermal stress .

Q. Contradictions and Methodological Considerations

Q. Why do conflicting reports exist about the stability of this compound under atmospheric pressure?

Decomposition at 760 mmHg (e.g., darkening due to Br₂ release) is temperature-dependent. Advanced studies recommend:

- Short-duration distillations : Limit exposure to >100°C.

- Stabilizers : Add 0.1% Cu powder to inhibit radical-mediated degradation .

Properties

IUPAC Name |

2,3-dibromoprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2/c1-3(5)2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFWYDYJHRGGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060152 | |

| Record name | 1-Propene, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dibromopropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

7.58 [mmHg] | |

| Record name | 2,3-Dibromopropene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-31-5 | |

| Record name | 2,3-Dibromopropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromopropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6200 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propene, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propene, 2,3-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIBROMOPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DNE7K7Z6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.